molecular formula C22H19N3O5S2 B2836103 4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide CAS No. 893315-54-3

4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide

Cat. No.: B2836103
CAS No.: 893315-54-3
M. Wt: 469.53
InChI Key: UEPFOGSACCGWHY-KGENOOAVSA-N
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Description

4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. Its complex structure, featuring a benzothiazine dioxide core conjugated through an azomethine (imine) linkage to a benzenesulfonamide group, is characteristic of compounds designed for targeted protein interaction. This structural motif suggests potential as a key intermediate or a lead compound in the development of enzyme inhibitors. Research indicates that related benzothiazine and sulfonamide derivatives are investigated for their diverse biological activities, including potential as kinase inhibitors or modulators of other enzymatic pathways [https://pubchem.ncbi.nlm.nih.gov/]. The presence of the sulfonamide functional group is a common pharmacophore in many therapeutic agents, often associated with carbonic anhydrase inhibition and other biological targets [https://www.rcsb.org/]. Researchers utilize this compound primarily in early-stage drug discovery for hit-to-lead optimization, structure-activity relationship (SAR) studies, and high-throughput screening assays to elucidate novel biological pathways. It is supplied as a high-purity material to ensure reliable and reproducible results in these critical applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-[[(E)-(1-benzyl-2,2,4-trioxo-2λ6,1-benzothiazin-3-ylidene)methyl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S2/c23-31(27,28)18-12-10-17(11-13-18)24-14-21-22(26)19-8-4-5-9-20(19)25(32(21,29)30)15-16-6-2-1-3-7-16/h1-14,24H,15H2,(H2,23,27,28)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPFOGSACCGWHY-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)S(=O)(=O)N)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)S(=O)(=O)N)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide involves several key steps:

  • Formation of the benzothiazine scaffold: Initiating with the appropriate aniline derivative and sodium hydrosulfite, followed by cyclization with sulfur and a chlorinating agent.

  • Sulfonamide Formation: The cyclized product is reacted with benzyl chloride to introduce the sulfonamide group.

Industrial Production Methods

For industrial production, optimization focuses on scaling up the synthesis while maintaining purity and yield. This typically involves continuous flow chemistry to ensure consistent reaction conditions and enhanced control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group or the sulfur-containing moiety.

  • Reduction: Selective reduction can target specific double bonds or the nitro groups present in derivatives.

  • Substitution: Both electrophilic and nucleophilic substitutions are feasible, allowing the modification of the benzothiazine or sulfonamide functionalities.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Palladium on carbon (Pd/C) and sodium borohydride are typically employed.

  • Substitution: Reactions often use halogenating agents like N-bromosuccinimide or nucleophiles such as alkyl or aryl groups under catalysis.

Major Products

Products vary based on reaction conditions, but notable examples include oxidized sulfoxides or sulfones, reduced amines or alcohols, and various substituted derivatives enhancing pharmacological properties.

Scientific Research Applications

4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide plays a significant role in:

  • Chemistry: Serving as a precursor for more complex molecules or as a reagent in organic synthesis.

  • Biology: Acting as a potential inhibitor for enzymes or binding to specific protein targets, useful in molecular biology studies.

  • Medicine: Investigated for its therapeutic potential, particularly as an anti-inflammatory, antimicrobial, or anticancer agent.

  • Industry: Utilized in the development of novel materials with unique properties, such as advanced polymers or catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors, disrupting normal biological pathways. The benzothiazine core and sulfonamide groups facilitate binding, while the benzyl and oxido groups enhance specificity and activity.

Comparison with Similar Compounds

Quinazolinone-Based Sulfonamides ()

Example : 4-(2-(2-(Methylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide.

Feature Target Compound Quinazolinone Analog
Core Structure Benzothiazinone Quinazolinone
Substituents Benzyl, sulfonamide Methylthio, ethyl linker, sulfonamide
Electronic Effects S=O groups enhance polarity Thioether reduces polarity
Synthesis Likely Schiff base condensation () Alkylation of thiol precursor ()
Biological Implications Potential for enzyme inhibition (sulfonamide) Thioether may improve metabolic stability

The methylthio group in the analog increases lipophilicity but reduces hydrogen-bonding capacity.

Schiff Base Sulfonamides ()

Example: 4-(Benzylideneamino)benzenesulfonamide.

Feature Target Compound Schiff Base Analog
Imine Configuration E-configuration Likely E-configuration (similar synthesis)
Core Structure Benzothiazinone Simple benzene ring
Substituents Benzyl, sulfonamide Benzylidene, sulfonamide
Stability Enhanced by benzothiazinone conjugation Prone to hydrolysis (labile imine bond)

Key Differences: The benzothiazinone core in the target compound stabilizes the imine group, reducing hydrolysis risk compared to the simpler Schiff base analog. This stability could translate to longer in vivo half-life.

Benzoic Acid Derivatives ()

Example: 2-{4-[Acetyl(ethyl)amino]benzenesulfonamido}benzoic acid.

Feature Target Compound Benzoic Acid Analog
Functional Group Sulfonamide Sulfonamide + carboxylic acid
Solubility Moderate (sulfonamide) High (ionizable carboxylate)
Target Interaction Non-ionizable at physiological pH pH-dependent ionization

Key Differences : The benzoic acid derivative’s carboxylate improves solubility but may limit membrane permeability. The target compound’s sulfonamide offers consistent charge state across pH gradients, favoring tissue penetration.

Triazine-Based Sulfonamides ()

Example : Ethametsulfuron methyl.

Feature Target Compound Triazine Analog
Core Structure Benzothiazinone 1,3,5-Triazine
Biological Target Enzymes (e.g., carbonic anhydrase) Plant acetolactate synthase (herbicide)
Substituents Benzyl, sulfonamide Ethoxy, methylamino, sulfonamide

Key Differences: The triazine core in ethametsulfuron enables herbicidal activity via plant-specific pathways, while the benzothiazinone’s fused ring system is tailored for mammalian enzyme inhibition.

Biological Activity

The compound 4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide is a derivative of benzothiazine that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features a complex structure characterized by a benzothiazine core with a sulfonamide group. Its chemical formula is C17H16N2O5SC_{17}H_{16}N_2O_5S, and it exhibits unique properties due to the presence of dioxido and oxo functionalities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the following areas:

1. Antioxidant Activity

Studies have shown that derivatives of benzothiazine possess significant antioxidant properties. The compound demonstrates the ability to scavenge free radicals and reduce oxidative stress, which is critical in preventing cellular damage associated with various diseases, including diabetes and cardiovascular disorders .

2. Aldose Reductase Inhibition

The compound has been evaluated for its inhibitory effects on aldose reductase (AR), an enzyme implicated in diabetic complications. In vitro assays reveal that it possesses potent AR inhibitory activity, with IC50 values comparable to known inhibitors. This inhibition is crucial as it may help prevent sorbitol accumulation in tissues, thereby mitigating diabetic neuropathy .

3. Anticancer Potential

Recent studies have explored the anticancer properties of this compound against various cancer cell lines. The MTT assay results indicate that it significantly reduces cell viability in HT29 (colon cancer) and DU145 (prostate cancer) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are necessary to elucidate the precise pathways involved .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntioxidantFree radical scavenging
Aldose Reductase InhibitionPrevents sorbitol accumulation
AnticancerInduces apoptosis in cancer cell lines

Case Study: Aldose Reductase Inhibition

A study conducted on a series of benzothiazine derivatives demonstrated that the tested compound exhibited IC50 values ranging from 0.11 µM to 10.42 µM for AR inhibition. Notably, the derivative with a 4-bromo-2-fluorobenzyl group showed the most potent activity (IC50 = 0.11 µM), suggesting structural modifications can enhance efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging: The dioxido groups likely contribute to its antioxidant capacity by neutralizing reactive oxygen species (ROS).
  • Enzyme Inhibition: The sulfonamide moiety is known to interact with active sites on enzymes like aldose reductase, inhibiting their function.
  • Cell Cycle Modulation: Evidence suggests that the compound may interfere with cell cycle progression in cancer cells, leading to reduced proliferation.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide with high purity?

  • Methodological Answer : Synthesis requires inert atmospheres (e.g., nitrogen) and controlled temperatures to minimize side reactions. Use nucleophilic bases like triethylamine to facilitate substitutions, and solvents such as dichloromethane (DCM) or dimethylformamide (DMF) to enhance reactant solubility. Purification via column chromatography or recrystallization is critical, followed by structural validation using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Employ a combination of 1H/13C NMR to identify proton and carbon environments, high-resolution MS for molecular weight confirmation, and infrared (IR) spectroscopy to detect functional groups (e.g., sulfonamide S=O stretches). X-ray crystallography is recommended for resolving stereochemical ambiguities in the benzothiazinone core .

Q. What analytical techniques are essential for assessing purity post-synthesis?

  • Methodological Answer : Use HPLC with UV detection for quantitative purity analysis, thin-layer chromatography (TLC) for rapid qualitative checks, and elemental analysis to validate empirical formula consistency. Ensure solvent residues are absent via gas chromatography (GC) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be investigated mechanistically?

  • Methodological Answer : Perform kinetic studies (e.g., rate constant determination under varying temperatures) to infer reaction pathways. Isotopic labeling (e.g., deuterium or 13C) can track atom migration. Computational methods like density functional theory (DFT) simulate transition states and intermediates, while reaction path searches using quantum chemical calculations narrow experimental conditions .

Q. What strategies are effective for evaluating the compound’s antibacterial activity?

  • Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive/negative pathogens. Pair this with molecular docking to predict binding interactions with targets like dihydropteroate synthase (DHPS), a common sulfonamide target. Compare results with structurally analogous sulfonamides to identify structure-activity relationships (SAR) .

Q. How can computational tools optimize the compound’s synthesis or bioactivity?

  • Methodological Answer : Use COMSOL Multiphysics for reaction simulation under varied conditions (e.g., solvent polarity, temperature gradients). Apply machine learning (ML) models trained on reaction databases to predict optimal catalysts or solvents. For bioactivity, employ molecular dynamics (MD) simulations to assess conformational stability in biological environments .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer : Replicate experiments with strict adherence to standardized protocols (e.g., CLSI guidelines for MIC assays). Validate results using orthogonal methods like surface plasmon resonance (SPR) for binding affinity or isothermal titration calorimetry (ITC) for thermodynamic profiling. Cross-reference computational predictions with experimental data to resolve discrepancies .

Data Management and Experimental Design

Q. What methodologies ensure robust data integrity in studies involving this compound?

  • Methodological Answer : Implement electronic lab notebooks (ELNs) with version control for traceability. Use chemical software (e.g., ChemAxon) for structure-data linking. For large datasets, apply principal component analysis (PCA) to identify outliers and ensure reproducibility. Secure data via encryption and access controls to prevent breaches .

Q. How can AI enhance experimental design for derivative synthesis?

  • Methodological Answer : Train generative adversarial networks (GANs) on existing sulfonamide libraries to propose novel derivatives with predicted bioactivity. Integrate robotic platforms for high-throughput screening (HTS) to validate AI-generated candidates. Use feedback loops where experimental data refine computational models iteratively .

Tables for Key Data

Analytical Technique Purpose Example Parameters
HPLC-UVPurity quantificationC18 column, 254 nm detection, 1 mL/min
X-ray CrystallographyStereochemical resolutionMo Kα radiation, 100 K temperature
DFT SimulationsTransition-state analysisB3LYP/6-31G* basis set, solvent = DMF
Biological Assay Key Metrics Reference Standards
MIC AssayMIC50 values (µg/mL)Sulfamethoxazole, Trimethoprim
SPR BindingKD (nM), kon/koff ratesDHPS enzyme, NADPH cofactor

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